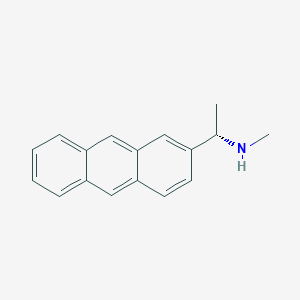

((1S)-1-(2-Anthryl)ethyl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H17N |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

(1S)-1-anthracen-2-yl-N-methylethanamine |

InChI |

InChI=1S/C17H17N/c1-12(18-2)13-7-8-16-10-14-5-3-4-6-15(14)11-17(16)9-13/h3-12,18H,1-2H3/t12-/m0/s1 |

InChI Key |

UEBVYUANYQUFAN-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |

Canonical SMILES |

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |

Origin of Product |

United States |

Synthetic Strategies for Enantiopure 1s 1 2 Anthryl Ethyl Methylamine

Asymmetric Synthesis Methodologies for Chiral Amines

The demand for enantiopurified amines has spurred the development of numerous innovative and efficient synthetic routes. nih.gov These methods can be broadly categorized into several approaches, including the use of chiral auxiliaries, catalytic asymmetric reactions, and chemoenzymatic processes. Each strategy offers distinct advantages and is selected based on factors such as substrate scope, desired enantioselectivity, and scalability.

Utilization of Chiral Auxiliaries and Reagents in Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org This well-established strategy relies on the formation of a diastereomeric intermediate, which then undergoes a stereoselective transformation. numberanalytics.com Following the reaction, the auxiliary is cleaved, yielding the desired enantiomerically enriched product. numberanalytics.com

For the synthesis of ((1S)-1-(2-Anthryl)ethyl)methylamine, a potential strategy would involve the attachment of a chiral auxiliary to a precursor molecule. For instance, a chiral oxazolidinone, popularized by David Evans, could be acylated with a derivative of 2-anthracenecarboxylic acid. wikipedia.org Subsequent manipulation of the side chain, such as alkylation or reduction, would proceed under the stereodirecting influence of the auxiliary. Finally, removal of the auxiliary would furnish the chiral amine. Common chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. researchgate.net

Table 1: Examples of Common Chiral Auxiliaries

| Chiral Auxiliary | Origin/Class | Typical Applications |

|---|---|---|

| Evans' Oxazolidinones | Amino alcohols | Asymmetric aldol (B89426) reactions, alkylations, acylations |

| Camphorsultam (Oppolzer's Sultam) | Camphor | Asymmetric Diels-Alder reactions, alkylations, reductions |

| (R)- and (S)-1-Phenylethylamine | Synthetic | Resolution of racemic acids, synthesis of chiral imines |

| SAMP/RAMP Hydrazines | Proline/Glutamic acid | Asymmetric alkylation of ketones and aldehydes |

Catalytic Asymmetric Reactions for Chiral Amine Formation

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This field is dominated by transition-metal catalysis and organocatalysis.

The asymmetric reduction of prochiral imines is one of the most direct and widely used methods for the synthesis of chiral amines. nih.gov This can be achieved through catalytic hydrogenation, transfer hydrogenation, or hydrosilylation using chiral transition-metal complexes. acs.orgrsc.org For the synthesis of this compound, the precursor N-methylimine of 2-acetylanthracene (B17958) would be the key substrate. This imine would be subjected to reduction using a chiral catalyst, such as a rhodium or iridium complex bearing a chiral phosphine (B1218219) ligand.

Asymmetric transfer hydrogenation, often employing a chiral ruthenium or rhodium catalyst with a hydrogen donor like isopropanol (B130326) or formic acid, is another powerful technique. scispace.com The success of these reactions hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, thereby dictating the facial selectivity of the hydride attack on the imine.

Transition-metal catalyzed hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for amine synthesis. nih.govprinceton.edu While challenging, significant progress has been made, particularly with late transition metals like palladium, rhodium, and iridium. acs.org For a target like this compound, this could conceptually involve the asymmetric hydroamination of 2-vinylanthracene (B14823) with methylamine (B109427).

The regioselectivity (Markovnikov vs. anti-Markovnikov) and enantioselectivity of these reactions are controlled by the choice of metal and chiral ligand. acs.org Early transition metals and rare earth metals have also been extensively studied for intramolecular hydroamination reactions. nih.gov

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. rsc.orgresearchgate.net Chiral primary and secondary amines, cinchona alkaloids, and chiral phosphoric acids are common classes of organocatalysts. rsc.org

For the synthesis of chiral amines, organocatalysts can activate substrates in various ways. For instance, a chiral phosphoric acid can protonate an imine, forming a chiral ion pair with the conjugate base of the acid. scispace.com This chiral environment then directs the nucleophilic attack of a reducing agent, such as a Hantzsch ester, leading to an enantiomerically enriched amine. scispace.com The allylation of imines is another area where organocatalysis has been successfully applied to generate chiral homoallylic amines. beilstein-journals.orgnih.gov

Chemoenzymatic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.gov Enzymes operate under mild conditions and often exhibit exquisite stereoselectivity. oup.com A chemoenzymatic approach combines the advantages of both chemical and enzymatic transformations. nih.govacs.org

For the synthesis of this compound, a key enzymatic step would be the reductive amination of 2-acetylanthracene. This could be achieved using an amine dehydrogenase (AmDH) or a transaminase (ATA). Amine dehydrogenases catalyze the direct conversion of a ketone to an amine using ammonia (B1221849) or an alkylamine as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. nih.gov

Transaminases, on the other hand, transfer an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. oup.com Extensive protein engineering has been employed to develop transaminases that can accept bulky substrates, which would be necessary for the conversion of 2-acetylanthracene. nih.gov Imine reductases (IREDs) are another class of enzymes that can catalyze the asymmetric reduction of pre-formed imines. chemistryviews.org

Table 2: Key Enzyme Classes in Chiral Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Amine Donor | Key Features |

|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Reductive amination of ketones/aldehydes | Ammonia, simple alkylamines | High atom economy, requires cofactor regeneration |

| ω-Transaminase (ω-TA) | Amination of ketones via transamination | Amino acids, simple amines | Excellent stereoselectivity, no external cofactor needed |

Classical Resolution Techniques for Stereoisomers of Anthryl-substituted Amines

Classical resolution remains a widely practiced and effective method for obtaining enantiopure amines on both laboratory and industrial scales. This approach involves the separation of a racemic mixture into its constituent enantiomers by converting them into diastereomers, which possess different physical properties and can thus be separated.

Diastereomeric Salt Formation and Separation

One of the most established methods for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. rsc.org This technique leverages the differential solubility of the resulting diastereomeric salts in a given solvent system, allowing for their separation by fractional crystallization. rsc.org

The process involves reacting the racemic amine with an enantiomerically pure chiral acid. For a racemic mixture of (R)- and (S)-1-(2-anthryl)ethylamine, reaction with an enantiopure acid, such as (R,R)-tartaric acid, yields two diastereomeric salts: ((R)-amine)-(R,R)-tartrate) and ((S)-amine)-(R,R)-tartrate). These salts are not mirror images and therefore exhibit different physical properties, most notably solubility.

The selection of the appropriate chiral resolving agent and solvent is crucial for successful resolution. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid, as well as their derivatives. The efficiency of the resolution is highly dependent on the crystallization conditions, including the solvent, temperature, and concentration. The goal is to identify conditions under which one diastereomeric salt preferentially crystallizes, leaving the other dissolved in the mother liquor. After separation by filtration, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

The effectiveness of such a resolution can be quantified by the yield of the crystallized diastereomer and its diastereomeric excess (d.e.), which corresponds to the enantiomeric excess (e.e.) of the amine after liberation. The choice of solvent and the duration of crystallization can significantly impact these parameters, as thermodynamic and kinetic factors play a crucial role. nih.gov

Table 1: Factors Influencing Diastereomeric Salt Resolution of 1-Aryl-ethylamines This table presents illustrative data based on the resolution of analogous 1-aryl-ethylamines to demonstrate the principles of diastereomeric salt formation and separation.

| Resolving Agent | Amine Substrate | Solvent | Crystallization Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|---|

| (S,S)-Tartaric Acid | Racemic 1-Phenylethylamine | Isopropanol | 1 | 71.2 | 97.7 |

| (S,S)-Tartaric Acid | Racemic 1-Phenylethylamine | Isopropanol | 36 | 52.2 | 64.5 |

| (R,R)-Dibenzoyltartaric Acid | Racemic 1-(1-Naphthyl)ethylamine | Methanol | 24 | 66.3 | >95 |

| (R,R)-Dibenzoyltartaric Acid | Racemic 1-(1-Naphthyl)ethylamine | Ethanol | 24 | 47.8 | ~90 |

Data is compiled from principles and examples found in referenced literature. nih.gov

Chromatographic Separation on Chiral Stationary Phases

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for the separation of enantiomers. nih.govnih.gov This technique relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation.

For the separation of anthryl-substituted amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are particularly effective. nih.govresearchgate.net Columns like Chiralpak® and Chiralcel® are widely used for this purpose. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The presence of the large, aromatic anthracene (B1667546) group in this compound makes it a prime candidate for effective separation on these types of columns due to strong π-π interactions.

The composition of the mobile phase plays a critical role in achieving optimal separation. In normal-phase HPLC, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of small amounts of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can significantly improve peak shape and resolution by suppressing the ionization of the amine or interacting with the stationary phase. researchgate.net

Table 2: Illustrative Conditions for Chiral HPLC Separation of Anthryl-Substituted Amines This table provides typical parameters for the chromatographic separation of amines with structural similarities to the target compound on polysaccharide-based chiral stationary phases.

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralpak AD-H (Amylose-based) | Hexane/Isopropanol (90:10) + 0.1% DEA | 1.0 | 254 | 1.25 | 2.1 |

| Chiralcel OD-H (Cellulose-based) | Hexane/Ethanol (85:15) + 0.1% DEA | 0.8 | 254 | 1.40 | 3.5 |

| Chiralpak IA (Immobilized Amylose) | Heptane/2-Propanol (95:5) + 0.05% TFA/0.05% DEA | 1.0 | 254 | 1.32 | 2.8 |

| Chiralcel OJ-H (Cellulose-based) | Hexane/Isopropanol (80:20) | 1.0 | 254 | 1.18 | 1.9 |

Data is representative of separations reported in the literature for analogous compounds. nih.govresearchgate.netresearchgate.net

Synthetic Routes to Anthracene-Functionalized Amine Precursors

The synthesis of the target amine, this compound, first requires the preparation of a suitable anthracene-functionalized precursor. The most direct precursor is 2-acetylanthracene, which can then be converted to the corresponding amine.

The Friedel-Crafts acetylation of anthracene is a common method for introducing an acetyl group onto the anthracene ring system. researchgate.netrsc.org However, this reaction can lead to a mixture of isomers, with substitution occurring at the 1-, 2-, or 9-positions. The product distribution is highly dependent on the reaction conditions, particularly the solvent used. rsc.org

For instance, the acetylation of anthracene with acetyl chloride and aluminum chloride can yield different major products depending on the solvent. In solvents like benzene (B151609) or ethylene (B1197577) chloride under mild conditions, 9-acetylanthracene (B57403) is often the kinetically favored product. rsc.orgresearchgate.net However, at higher temperatures, rearrangement to the more thermodynamically stable 1- and 2-acetylanthracenes can occur. researchgate.net The use of nitrobenzene (B124822) as a solvent has been reported to favor the formation of 2-acetylanthracene. researchgate.net Careful selection of the reaction solvent and temperature is therefore essential to maximize the yield of the desired 2-isomer. rsc.org

Table 3: Influence of Solvent on the Regioselectivity of Anthracene Acetylation This table summarizes the typical product distribution of the Friedel-Crafts acetylation of anthracene under various solvent conditions.

| Solvent | Major Product(s) | Minor Product(s) | Comments |

|---|---|---|---|

| Ethylene Chloride | 1-Acetylanthracene | 2- and 9-isomers, diacetylated products | High yield of the 1-isomer. researchgate.net |

| Chloroform | 1- and 2-Acetylanthracene | 9-isomer, diacetylated products | Ratio of 1- to 2-isomer is approximately 4.4:1. rsc.org |

| Benzene | 9-Acetylanthracene (at low temp.) | 1- and 2-isomers | At higher temperatures, the proportion of 1- and 2-isomers increases. rsc.org |

| Nitrobenzene | 2-Acetylanthracene | - | Favors the formation of the thermodynamically more stable 2-isomer. researchgate.net |

Information compiled from various studies on the Friedel-Crafts acetylation of anthracene. researchgate.netrsc.orgresearchgate.net

Once 2-acetylanthracene is obtained, it can be converted to the racemic 1-(2-anthryl)ethylamine (B13034650) through reductive amination. nih.govthemjalab.com This reaction involves the condensation of the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. themjalab.com

To obtain the target compound, this compound, a similar reductive amination can be performed using methylamine. Alternatively, the primary amine, 1-(2-anthryl)ethylamine, can be N-methylated. The resulting racemic N-methylated amine would then be subjected to the resolution techniques described in section 2.2.

Advanced Spectroscopic and Stereochemical Characterization

Elucidation of Absolute Configuration and Enantiomeric Purity of ((1S)-1-(2-Anthryl)ethyl)methylamine

The absolute configuration and enantiomeric purity of this compound are fundamental properties that dictate its interaction with other chiral entities. Several spectroscopic techniques are employed to elucidate these characteristics.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the anthracene (B1667546) chromophore, which is inherently achiral, becomes chiroptically active due to its proximity to the chiral center. The interaction between the electronic transitions of the anthracene moiety and the chiral environment of the ethylamine (B1201723) side chain gives rise to characteristic CD signals, known as Cotton effects.

The CD spectrum of this compound would be expected to show distinct positive or negative Cotton effects corresponding to the electronic transitions of the anthracene ring. The sign and magnitude of these effects are directly related to the absolute configuration of the stereocenter. By comparing the experimental CD spectrum with that predicted by theoretical calculations, the (S) configuration can be unequivocally confirmed. Furthermore, CD spectroscopy can be utilized for the rapid determination of enantiomeric excess. utexas.edunih.govnih.gov A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against known enantiomeric compositions, allowing for the quantification of enantiomeric purity in unknown samples. nih.govnih.gov

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Corresponding Electronic Transition |

|---|---|---|

| 220 | +15,000 | π → π* |

| 254 | -25,000 | ¹Lₐ (π → π*) |

| 280 | +8,000 | ¹Lₑ (π → π*) |

| 350 | -500 | n → π* |

Table 1. Hypothetical Circular Dichroism data for this compound.

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analog of CD spectroscopy, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orghindsinstruments.com VCD is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information, making it a robust method for determining the absolute configuration of chiral molecules. wikipedia.orgnih.gov

For this compound, VCD spectra would exhibit characteristic positive and negative bands for the stretching and bending vibrations of the chiral ethylamine backbone and its interaction with the anthryl group. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be definitively assigned. VCD is a powerful tool as it provides a stereochemical fingerprint of the molecule in solution. researchgate.net

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |

|---|---|---|

| 3350 | +2.5 | N-H stretch |

| 2970 | -5.0 | C-H stretch (methyl) |

| 1620 | +1.8 | Anthracene C=C stretch |

| 1450 | -3.2 | C-H bend (methyl) |

| 1380 | +4.5 | C-H bend (methine) |

Table 2. Representative Vibrational Circular Dichroism data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For chiral molecules, the determination of enantiomeric purity can be achieved by using chiral shift reagents (CSRs) or chiral solvating agents (CSAs). rsc.orglibretexts.org These reagents are themselves chiral and interact with the enantiomers of this compound to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. libretexts.org

The addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), to a solution of racemic this compound would result in the splitting of proton signals, particularly those close to the chiral center (e.g., the methine proton and the methyl protons). libretexts.orgharvard.edu The relative integration of these now distinct signals allows for the precise determination of the enantiomeric ratio. nih.govresearchgate.net

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (R-enantiomer) (ppm) | Chemical Shift (δ) with CSR (S-enantiomer) (ppm) |

|---|---|---|---|

| -CH(NHCH₃) | 4.25 | 4.85 | 4.95 |

| -CH₃ | 1.55 | 2.10 | 2.20 |

| -NHCH₃ | 2.30 | 2.80 | 2.90 |

Table 3. Illustrative ¹H NMR data for a racemic mixture of (1-(2-Anthryl)ethyl)methylamine in the presence of a chiral shift reagent.

Conformational Analysis and Stereoelectronic Effects in Anthryl Amine Structures

Conformational analysis, often aided by computational modeling, seeks to identify the most stable spatial arrangements (conformers) of the molecule. For this compound, the orientation of the bulky anthracene group relative to the substituents on the chiral carbon is of particular interest. Steric hindrance between the anthryl group and the methyl and methylamine (B109427) groups will play a significant role in determining the preferred conformations.

Stereoelectronic effects, which involve the interaction of orbitals, also influence the conformational landscape. For instance, hyperconjugation between the C-H bonds of the ethyl group and the π-system of the anthracene ring can stabilize certain conformations. The lone pair of electrons on the nitrogen atom can also participate in stereoelectronic interactions with adjacent σ* orbitals, further influencing the rotational barriers and conformational equilibrium. Understanding these subtle electronic interactions is crucial for a complete picture of the molecule's structure and potential reactivity. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Stereochemistry Determination

While spectroscopic methods provide invaluable information about the structure of molecules in solution, X-ray crystallography offers a definitive and highly detailed picture of the molecule's structure in the solid state. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its absolute configuration. nih.gov The crystallographic data would also reveal detailed information about bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the crystalline state. Furthermore, the analysis of the crystal packing can provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state assembly of the molecules. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Table 4. Hypothetical crystallographic data for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity of ((1S)-1-(2-Anthryl)ethyl)methylamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a flexible molecule such as this compound, which has rotatable bonds connecting the ethylamine (B1201723) side chain to the rigid anthracene (B1667546) core, DFT would be instrumental in exploring its conformational landscape.

The primary goal of a DFT study would be to identify the most stable three-dimensional arrangements (conformers) of the molecule. This involves systematically rotating the key dihedral angles—specifically around the C-C and C-N bonds of the ethylamine fragment—and performing geometry optimization for each starting structure. The result is a potential energy surface, from which low-energy, stable conformers can be identified.

The energetics of these conformers would be compared to determine their relative stabilities. The global minimum on the potential energy surface corresponds to the most stable conformer. The energy differences between various conformers and the energy barriers for rotation between them provide critical information about the molecule's flexibility and the populations of different conformers at thermal equilibrium. Such studies often employ various functionals, like B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G* or larger) to achieve a balance between accuracy and computational cost.

Ab initio (from first principles) methods are another class of quantum chemical calculations that are typically more computationally intensive but can offer higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation.

For this compound, these high-level calculations could be used to refine the geometries and relative energies of the most stable conformers previously identified by DFT. Due to their computational expense, ab initio methods are often used for single-point energy calculations on DFT-optimized geometries rather than for full geometry optimizations of all possible conformers. This approach provides a benchmark for the accuracy of the less expensive DFT methods.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its interactions with its environment (e.g., a solvent).

For this compound, an MD simulation would involve placing the molecule, or an ensemble of them, in a simulation box, often filled with a chosen solvent like water or an organic solvent. The simulation then calculates the forces between all atoms using a classical force field and integrates Newton's equations of motion to track the trajectory of each atom over time (typically nanoseconds to microseconds).

These simulations would reveal how the molecule moves, vibrates, and rotates in a realistic environment. It would also provide detailed insights into the intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules, and π-stacking interactions involving the large aromatic anthracene ring system. Understanding these interactions is crucial for predicting the molecule's solubility, aggregation behavior, and how it might interact with other molecules in a biological or chemical system.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models are powerful tools for predicting and interpreting spectroscopic data. olemiss.edu After obtaining the optimized geometries of the stable conformers of this compound from quantum chemical calculations, various spectroscopic properties can be computed.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This theoretical IR spectrum can be compared with experimental data to confirm the structure of the synthesized molecule and to assign specific vibrational modes to different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted. These calculations help in the assignment of peaks in experimental NMR spectra, which is fundamental for structure elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic transitions, which are typically dominated by the π-system of the anthracene moiety.

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. nih.govrsc.orgresearchgate.net If this compound were to be used as a reactant or a catalyst, computational methods could be used to explore potential reaction pathways.

This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. By mapping the entire reaction coordinate, chemists can determine the activation energy barriers for different possible pathways, allowing them to predict the most likely mechanism and the expected products. researchgate.net For example, if the amine group were to participate in a nucleophilic substitution reaction, calculations could model the approach of the electrophile, the formation of the transition state, and the departure of the leaving group, providing a detailed, atomistic view of the reaction process. nih.gov

Applications in Asymmetric Catalysis and Chiral Ligand Design

((1S)-1-(2-Anthryl)ethyl)methylamine as a Chiral Building Block for Novel Ligands

The structural features of this compound, specifically the presence of a stereogenic center directly attached to a bulky and electronically distinct anthryl group, make it an attractive scaffold for the synthesis of new chiral ligands. The secondary amine functionality provides a convenient handle for further chemical modification, allowing for the introduction of various coordinating groups. The steric bulk of the anthryl moiety can create a well-defined chiral pocket around a metal center, influencing the facial selectivity of substrate approach and thereby enhancing enantioselectivity.

The design of effective chiral ligands is a formidable task, as subtle changes in the ligand architecture can have a profound impact on the catalytic outcome. The use of C2-symmetric ligands has historically dominated the field, but more recently, non-symmetrical ligands have gained prominence, often outperforming their symmetric counterparts in various metal-catalyzed reactions. The inherent chirality and structural rigidity of the anthryl backbone in this compound-derived ligands can be strategically exploited to control the spatial arrangement of coordinating atoms and influence the electronic properties of the resulting metal complexes.

Design and Synthesis of Metal Complexes and Organocatalysts Incorporating the Chiral Amine

The secondary amine of this compound serves as a versatile anchor point for the synthesis of a diverse range of chiral ligands. These ligands, in turn, can be coordinated to various transition metals to generate chiral metal complexes, or they can be incorporated into organic molecules to create purely organic catalysts (organocatalysts).

The synthesis of metal complexes typically involves the reaction of the chiral ligand with a suitable metal precursor. The choice of the metal is crucial and depends on the specific catalytic transformation being targeted. For instance, late transition metals like palladium, nickel, and iron are commonly employed in a variety of catalytic processes. The resulting metal complexes can feature the chiral amine derivative as a bidentate or polydentate ligand, depending on the modifications made to the parent amine.

In the realm of organocatalysis, the chiral amine can be functionalized to create catalysts for a range of reactions. For example, it can be incorporated into structures that promote catalysis through hydrogen bonding or by forming transient chiral intermediates with the substrates.

Performance of Catalytic Systems in Enantioselective Transformations

The efficacy of catalytic systems derived from this compound is evaluated by their performance in various enantioselective transformations. The key metrics for success are high catalytic activity (turnover number and turnover frequency), excellent enantioselectivity (enantiomeric excess, ee), and broad substrate scope.

Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral compounds. Catalysts derived from this compound have the potential to be effective in the enantioselective hydrogenation of prochiral substrates such as ketones, imines, and alkenes. The steric and electronic properties of the ligand framework play a critical role in differentiating between the two faces of the prochiral substrate, leading to the preferential formation of one enantiomer of the product. While significant progress has been made in the asymmetric hydrogenation of various substrates, achieving high enantioselectivity for challenging substrates, such as those with minimally different substituents, remains an active area of research.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael Additions)

The formation of carbon-carbon bonds is central to the construction of complex organic molecules. Asymmetric C-C bond forming reactions, such as aldol and Michael additions, are powerful tools for creating new stereogenic centers. Chiral catalysts incorporating the this compound motif can be designed to control the stereochemical outcome of these reactions. For instance, in an asymmetric aldol reaction, the catalyst can create a chiral environment that directs the approach of the enolate to the aldehyde, resulting in the formation of a specific stereoisomer of the β-hydroxy carbonyl product. Similarly, in Michael additions, these catalysts can control the enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. The development of catalytic systems that are effective for these transformations is a significant goal in synthetic chemistry.

Enantioselective Functionalization Reactions and Derivatizations

Beyond hydrogenation and C-C bond formation, catalysts derived from this compound can be applied to a range of other enantioselective functionalization reactions. This includes reactions such as asymmetric allylic alkylations, epoxidations, and C-H functionalizations. The ability to selectively functionalize specific C-H bonds in an enantioselective manner is a particularly attractive area of research, as it offers a more atom-economical and efficient approach to the synthesis of complex molecules. The design of ligands that can effectively control both the regioselectivity and enantioselectivity of such transformations is a key challenge.

Ligand Tuning and Optimization for Enhanced Enantioselectivity and Reaction Efficiency

A key advantage of using a modular chiral building block like this compound is the ability to systematically modify the ligand structure to optimize catalytic performance. This process, known as ligand tuning, involves making strategic changes to the ligand's steric and electronic properties to improve enantioselectivity, activity, and stability.

Molecular Recognition and Supramolecular Architectures

Fundamentals of Chiral Molecular Recognition by ((1S)-1-(2-Anthryl)ethyl)methylamine

Chiral molecular recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. For this compound, this recognition would be governed by the formation of diastereomeric complexes with other chiral molecules. The key intermolecular forces expected to drive this recognition include hydrogen bonding, involving the secondary amine, and dipole-dipole interactions. The stereochemistry at the chiral center would dictate the spatial arrangement of these interactions, leading to a difference in binding affinity for the two enantiomers of a guest molecule. The bulky anthryl group would also play a crucial role in creating a specific chiral environment necessary for enantiomeric discrimination.

Formation of Host-Guest Complexes and Self-Assembled Structures

The formation of host-guest complexes requires a host molecule with a cavity or binding site that is complementary in size, shape, and chemical nature to a guest molecule. While this compound itself is not a macrocyclic host, it could participate in the formation of larger supramolecular assemblies that can encapsulate guest molecules. Through self-assembly, multiple units of this compound could potentially form organized structures, driven by non-covalent interactions. The anthryl groups could stack upon each other, forming a hydrophobic core, while the chiral amine groups could be exposed to the exterior, creating a chiral environment capable of binding specific guests.

Enantioselective Binding and Recognition Phenomena in Supramolecular Systems

In the context of a larger supramolecular system, the chiral centers of this compound would be oriented in a regular fashion, leading to a chiral supramolecular entity. This organized chirality could result in significant enantioselective binding capabilities. The cooperative effect of multiple chiral centers within the assembly would likely lead to enhanced enantioselectivity compared to the individual molecule. Spectroscopic techniques such as circular dichroism (CD) would be instrumental in studying these enantioselective recognition events, as the binding of a chiral guest would be expected to induce or alter the CD signal of the supramolecular host.

Construction of Supramolecular Polymers and Ordered Assemblies Mediated by Anthryl Moieties

The planar and aromatic nature of the anthryl group is highly conducive to the formation of supramolecular polymers through π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent anthracene (B1667546) rings overlap, can lead to the formation of long, ordered chains. The chiral ethyl)methylamine substituent would decorate this polymer backbone, imparting a helical twist to the structure. The handedness of this helix would be determined by the (S)-configuration of the chiral center, demonstrating a transfer of chirality from the molecular level to the supramolecular level.

Photophysical Properties and Advanced Material Applications

Intrinsic Fluorescence Properties of the Anthracene (B1667546) Moiety in ((1S)-1-(2-Anthryl)ethyl)methylamine

The fluorescence of this compound originates from the anthracene unit. Anthracene is a well-studied polycyclic aromatic hydrocarbon known for its strong blue fluorescence. The absorption and emission spectra of anthracene derivatives are characterized by a vibronic structure, which arises from the coupling of electronic transitions with vibrational modes of the molecule. For anthracene itself, fluorescence emission peaks are typically observed between 380 nm and 425 nm in various solvents nih.gov.

Substitution on the anthracene ring can significantly influence its photophysical properties mdpi.comresearchgate.net. In the case of this compound, the alkylamine group is attached at the 2-position. This substitution pattern generally causes a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted anthracene researchgate.net. The magnitude of this shift is dependent on the solvent polarity, as the interaction between the solvent and the molecule's ground and excited states can alter their energy levels researchgate.netrsc.orgresearchgate.net.

Table 1: Representative Photophysical Properties of 2-Substituted Anthracene Derivatives in Various Solvents

| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| 2-Methylanthracene | Cyclohexane | 357, 375 | 382, 404, 428 | 0.33 |

| 2-Aminoanthracene | Ethanol | 336 | 513 | N/A |

| 2-Methoxyanthracene | Acetonitrile | 359, 378 | 401, 424 | 0.45 |

Note: This table presents data for analogous compounds to illustrate the general photophysical properties. "N/A" indicates that the data was not available in the cited sources.

Modulation of Photophysical Properties by Chiral Amine Linkage and Conformational Effects

The attachment of a chiral amine linkage, specifically the ((1S)-1-ethyl)methylamine group, introduces several factors that can modulate the intrinsic photophysical properties of the anthracene core. The non-aromatic, flexible side chain can influence the electronic environment of the fluorophore and introduce specific conformational constraints.

Conformational changes, such as the rotation around the single bond connecting the chiral center to the anthracene ring, can affect the overlap of molecular orbitals and, consequently, the transition energies. In some substituted anthracenes, different conformations (or rotamers) can even lead to dual fluorescence, where two distinct emission bands are observed from different excited-state species nih.gov. The specific stereochemistry of the (S)-enantiomer in this compound dictates a particular spatial arrangement of the substituents at the chiral center, which can lead to unique interactions with the aromatic ring system.

Furthermore, the presence of the amine group can lead to intramolecular charge transfer (ICT) characteristics, especially in polar solvents rsc.org. Upon photoexcitation, an electron may be partially transferred from the amine's lone pair (donor) to the anthracene ring (acceptor). This ICT state is often more stabilized in polar solvents, leading to a larger Stokes shift (the energy difference between the absorption and emission maxima) and changes in the fluorescence lifetime and quantum yield rsc.org. The chiral nature of the amine can influence the geometry and efficiency of this charge transfer process.

Excited State Dynamics and Energy Transfer Processes within the Molecule

The presence of the amine group can introduce additional decay pathways. Photoinduced electron transfer (PET) is a potential quenching mechanism where the amine's lone pair electron is transferred to the excited anthracene, forming a charge-separated state that decays non-radiatively. This process is highly dependent on the solvent polarity and the oxidation potential of the amine. In many sensor applications, the binding of an analyte to the amine group can inhibit PET, leading to a "turn-on" fluorescence response researchgate.net.

The dynamics of these processes occur on timescales from femtoseconds to nanoseconds. Time-resolved spectroscopy studies on similar aromatic-amine compounds have shown that processes like intramolecular charge transfer and conformational relaxation can occur on the picosecond timescale ias.ac.in. The main radiationless transition in the isolated anthracene S₁ state is thought to be internal conversion rather than intersystem crossing nih.gov. However, the substitution pattern and solvent environment in this compound could alter the relative efficiencies of these pathways. For instance, studies on rhenium(I) complexes with 2-anthryl substituents have shown that the linking position impacts electronic coupling and the formation dynamics of the triplet state nih.govacs.org.

Development of Fluorescent Probes and Sensors Based on this compound (excluding biomedical/clinical diagnostics)

The structure of this compound, featuring a fluorescent signaling unit (anthracene) and a binding site (the amine group), makes it a promising candidate for the development of fluorescent chemosensors rsc.org. The amine group can act as a receptor for various analytes, such as metal ions or protons (pH sensing) nih.gov.

A common sensing mechanism involves the modulation of photoinduced electron transfer (PET). In the free state of the molecule, the fluorescence of the anthracene moiety might be quenched by PET from the amine's lone pair. Upon binding of a metal ion to the amine, the lone pair's energy is lowered, inhibiting the PET process and causing a significant enhancement in fluorescence intensity researchgate.net. This "turn-on" response allows for sensitive detection of the target analyte. Anthracene-based probes have been successfully employed for the detection of various metal ions, including Cr³⁺ and Hg²⁺ nih.govacs.org.

The chiral nature of the molecule also allows for its use in enantioselective recognition. A fluorescent probe based on this compound could exhibit a differential response to the enantiomers of a chiral analyte. This enantioselective sensing could be applied in areas such as catalysis research or monitoring the stereochemical purity of materials. For example, chiral fluorescent sensors have been developed for the recognition of chiral amino acids researchgate.net. The development of such probes for non-biological applications could include monitoring industrial processes or detecting chiral pollutants in environmental samples.

Optically Active Materials Derived from this compound for Chiroptical Devices and Sensors

The intrinsic chirality and fluorescence of this compound make it a valuable building block for creating optically active materials. These materials can interact differently with left and right circularly polarized light, a property that is the basis for chiroptical devices. A key phenomenon in this area is circularly polarized luminescence (CPL), which is the differential emission of left and right circularly polarized light from a chiral luminophore nih.govacs.org.

Molecules like this compound can be incorporated into polymers, either as a side chain or as part of the main chain, to create materials with strong CPL activity escholarship.orgresearchgate.netrsc.org. Such polymers could be used in the development of 3D displays, security inks, and optical data storage technologies nih.gov. The dissymmetry factor (g_lum), a measure of the degree of circular polarization in the emitted light, is a critical parameter for these applications, and molecular design aims to maximize this value chinesechemsoc.org.

Furthermore, these chiral fluorescent materials can be used to fabricate chiroptical sensors. The CPL signal can be highly sensitive to the material's environment and its interaction with other molecules. For instance, a thin film of a polymer containing the this compound moiety could exhibit changes in its CPL spectrum upon exposure to specific chiral analytes, enabling highly selective and sensitive detection rsc.org. The development of such materials is a growing area of research, with planar chiral and helical structures being of particular interest for achieving strong chiroptical responses nih.govrsc.orgmdpi.com.

Q & A

Q. What are the established synthetic routes for preparing ((1S)-1-(2-Anthryl)ethyl)methylamine with high stereochemical purity?

The synthesis of chiral amines like this compound typically involves:

- Reductive Amination : Ketone precursors are reacted with methylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) or using borohydride reagents (e.g., NaBHCN) .

- Biocatalytic Methods : Transaminases (ω-TA) can enantioselectively transfer amine groups to ketone substrates. Biphasic reaction systems (aqueous/organic) mitigate product inhibition by sequestering hydrophobic byproducts like acetophenone .

- Purification : Distillation or preparative HPLC ensures >95% purity. Chiral stationary-phase chromatography resolves enantiomers .

Q. Which spectroscopic methods are most effective for characterizing the structural and stereochemical properties of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns. NOESY experiments assess spatial proximity of anthryl and methyl groups to determine stereochemistry .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

- Circular Dichroism (CD) : Correlates Cotton effects with computational (TD-DFT) predictions to validate enantiomeric excess (ee) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s conformational stability?

Discrepancies often arise due to solvent effects or incomplete basis sets in simulations. Mitigation strategies include:

- Solvent Modeling : Explicit solvent molecular dynamics (MD) simulations account for solvation effects .

- Variable-Temperature NMR (VT-NMR) : Detects conformational equilibria by observing coalescence of proton signals at elevated temperatures .

- Hybrid QM/MM Calculations : Combine quantum mechanics for electronic structure with molecular mechanics for environmental effects .

Q. What strategies mitigate product inhibition in enzyme-mediated synthesis of this compound?

Enzyme inhibition by co-products (e.g., ketones) is addressed via:

- Biphasic Systems : Use water-immiscible solvents (e.g., toluene) to extract inhibitory byproducts, maintaining enzyme activity .

- Enzyme Engineering : Directed evolution of transaminases improves tolerance to high substrate/product concentrations .

- In Situ Product Removal (ISPR) : Membrane reactors continuously separate products during synthesis .

Q. How does the anthracene moiety influence the compound’s reactivity in photoactive applications?

The anthryl group enables:

- Photoinduced Electron Transfer (PET) : Acts as a fluorophore in probing molecular interactions via fluorescence quenching or enhancement .

- Supramolecular Assembly : π-Stacking interactions with aromatic systems (e.g., graphene, carbon nanotubes) for materials science applications .

- Photostability Studies : UV-Vis spectroscopy tracks degradation kinetics under light exposure, guiding storage conditions .

Q. What analytical approaches differentiate between diastereomeric byproducts in asymmetric alkylation reactions involving this amine?

- Chiral GC/MS : Separates diastereomers using β-cyclodextrin columns .

- Ion Mobility Spectrometry (IMS) : Resolves conformers based on collision cross-sectional differences .

- Kinetic Resolution : Monitoring reaction progress with chiral HPLC identifies intermediates prone to epimerization .

Methodological Recommendations

- Stereochemical Validation : Combine multiple techniques (e.g., X-ray, CD, and NOESY) to confirm ee and absolute configuration .

- Scale-Up Synthesis : Optimize continuous-flow reactors for reproducible, large-scale production while minimizing racemization .

- Safety Protocols : Follow ethylamine handling guidelines (e.g., <100 mL per reaction, fume hood use) due to volatility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.